Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
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Overview
Description
Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a fluorine atom at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-fluoro-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The oxo group can participate in various chemical reactions, facilitating the compound’s incorporation into larger molecular structures. The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 5-bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
- Methyl 5-iodo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
Methyl 5-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
methyl 5-fluoro-1-methyl-2-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-10-4-5(9)3-6(7(10)11)8(12)13-2/h3-4H,1-2H3 |
InChI Key |
DFEXDAMPRXNYAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)C(=O)OC)F |
Origin of Product |
United States |
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